chemical structure of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine
chemical structure of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine
[1]
Executive Summary & Chemical Identity
6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS: 1036614-01-3) represents a specialized scaffold in medicinal chemistry, functioning primarily as a "linchpin" intermediate.[1] It belongs to the class of 3-amino-6-chloropyridazines , a privileged structure extensively utilized in the development of kinase inhibitors, GABA-A antagonists (e.g., Gabazine analogs), and agrochemicals.[1]
This guide analyzes the molecule's structural pharmacophore, stereochemical complexity, and synthetic utility, providing a roadmap for its use in Structure-Activity Relationship (SAR) campaigns.[1]
| Property | Data |
| IUPAC Name | 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine |
| CAS Number | 1036614-01-3 |
| Molecular Formula | C₁₁H₁₆ClN₃ |
| Molecular Weight | 225.72 g/mol |
| Core Scaffold | 1,2-Diazine (Pyridazine) |
| Key Functionality | Electrophilic handle (C6-Cl), Nucleophilic handle (NH), Hydrophobic tail (Cyclohexyl) |
Structural & Stereochemical Analysis[1]
The Pyridazine Core (Electronic Deficit)
The central pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms (1,2-position).[1] This electron deficiency is critical for two reasons:
-
Reactivity: It activates the ring towards Nucleophilic Aromatic Substitution (SNAr), allowing the installation of the amine at position 3.[1]
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Binding: The nitrogen atoms serve as hydrogen bond acceptors (HBA), often interacting with "hinge regions" in kinase targets.[1]
Stereochemical Complexity: The Hydrophobic Tail
The 2-methylcyclohexyl moiety introduces significant stereochemical complexity often overlooked in high-throughput screening.[1]
-
Chiral Centers: The cyclohexane ring has two chiral centers at C1 (amine attachment) and C2 (methyl group).[1]
-
Isomerism: This results in cis and trans diastereomers, each existing as a pair of enantiomers.[1]
Impact on Drug Design: The 2-methyl group acts as a "conformational lock," restricting the rotation of the cyclohexyl ring within a receptor pocket.[1] In SAR studies, separating cis and trans isomers is mandatory, as they will probe distinct spatial regions of the target protein.[1]
Synthetic Pathways & Mechanism[1][2]
The synthesis relies on the inherent reactivity of 3,6-dichloropyridazine .[1] Due to the symmetry of the starting material, the first substitution is regioselective by definition.[1]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Meisenheimer-like transition state.[1] The amine nitrogen attacks the electron-deficient carbon at position 3 (or 6), pushing electron density onto the ring nitrogens.[1] The chloride acts as the leaving group to restore aromaticity.[1]
Figure 1: SNAr reaction pathway for the synthesis of the target molecule.[1][2]
Experimental Protocol (Standard Operating Procedure)
Note: This protocol assumes the use of thermal heating. Microwave irradiation can accelerate this reaction significantly.[1]
Reagents:
-
2-Methylcyclohexylamine (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)[1]
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in absolute ethanol (3 mL).
-
Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by the slow addition of 2-methylcyclohexylamine (124 mg, 1.1 mmol). Critical: Add amine slowly to minimize bis-substitution.[1]
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[1] The starting material (Rf ~0.[1]8) should disappear, and a new polar spot (Rf ~0.[1]4) should appear.[1][2][3]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc/Hexanes) to yield the product as an off-white solid.[1]
Downstream Applications: The "Linchpin" Strategy[1]
The value of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine lies in the remaining chlorine atom at position 6.[1] It serves as a versatile handle for further diversification, allowing the molecule to act as a core scaffold for library generation.[1][4]
Suzuki-Miyaura Coupling
The C6-Cl bond is highly amenable to Palladium-catalyzed cross-coupling.[1] This allows for the attachment of aryl or heteroaryl groups, extending the pharmacophore to reach deep hydrophobic pockets in enzymes.[1]
Buchwald-Hartwig Amination
A second amine can be introduced at position 6, creating unsymmetrical 3,6-diaminopyridazines.[1] These are often used to mimic the adenine ring of ATP in kinase inhibitors.[1]
Figure 2: Divergent synthesis strategy utilizing the C6-chlorine handle.[1]
Physicochemical Profiling
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
| Property | Value (Predicted) | Implication |
| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; likely good membrane permeability.[1] |
| TPSA | ~38 Ų | High oral bioavailability potential (Rule of 5 compliant).[1] |
| pKa (Pyridazine N) | ~3.5 – 4.0 | Weakly basic.[1] Unlikely to be protonated at physiological pH (7.4), ensuring neutral absorption.[1] |
| H-Bond Donors | 1 (NH) | Specific interaction point for receptor binding.[1] |
| H-Bond Acceptors | 3 (2 Ring N, 1 NH) | Facilitates water solubility and target engagement.[1] |
Solubility Note: While the pyridazine ring is polar, the lipophilic 2-methylcyclohexyl tail reduces aqueous solubility.[1] Formulation in DMSO or excipients (e.g., cyclodextrins) is recommended for biological assays.[1]
References
-
Chemical Identity & Properties
-
Synthesis of Pyridazine Derivatives
-
Microwave-Assisted Synthesis Protocols
- Medicinal Chemistry of Pyridazines
Sources
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ganapalifescience.com [ganapalifescience.com]
- 5. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
